molecular formula C10H7N5O B1403164 2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol CAS No. 1330043-96-3

2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol

Cat. No.: B1403164
CAS No.: 1330043-96-3
M. Wt: 213.2 g/mol
InChI Key: STXDNNUBFOGQHA-UHFFFAOYSA-N
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Description

2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol is a high-purity heterocyclic compound that serves as a key chemical building block in medicinal chemistry and drug discovery research. This multi-heterocyclic scaffold is structurally related to privileged pyrazolopyrimidine cores, which are recognized as potent inhibitors of various protein kinases—enzymes that are critical targets in cancer therapy . The compound's fused bicyclic system, featuring multiple nitrogen atoms, allows it to mimic the structural features of purines, enabling it to compete for the ATP-binding sites of kinase targets . Researchers primarily utilize this scaffold in the design and synthesis of novel small molecules for evaluating anticancer activity. Its structural framework is amenable to further chemical derivatization, making it a versatile intermediate for creating targeted libraries, such as triazole-linked glycohybrids, which have shown promising in vitro inhibitory effects against various cancer cell lines, including breast cancer models . This product is intended for research and development applications by technically qualified personnel. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. All information provided is for research reference purposes only.

Properties

IUPAC Name

2-pyrazolo[1,5-a]pyrazin-3-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O/c16-9-1-2-12-10(14-9)7-5-13-15-4-3-11-6-8(7)15/h1-6H,(H,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXDNNUBFOGQHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(NC1=O)C2=C3C=NC=CN3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-step Synthesis via Chlorination and Nucleophilic Substitution

Initial heterocyclic construction involves reacting amino-pyrazoles with diesters or malonates to form dihydroxy heterocycles, followed by chlorination using phosphorus oxychloride (POCl₃). This chlorinated intermediate then undergoes nucleophilic substitution with amines or morpholine to yield substituted pyrazolopyrimidines.

Research Data:

  • Reaction of 5-amino-3-methylpyrazole with diethyl malonate yields dihydroxy-heterocycle with an 89% yield.
  • Chlorination with POCl₃ produces 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine with a 61% yield.
  • Nucleophilic substitution with morpholine yields derivatives with up to 94% efficiency, demonstrating the robustness of this route.

Cross-Dehydrogenative Coupling (CDC) Reactions

CDC reactions are central to the modern synthesis of pyrazolopyrimidines, enabling direct C–H bond formation without pre-activation.

Mechanism and Conditions:

  • Promoted by molecular oxygen (O₂) and acetic acid.
  • Typically performed under catalyst-free conditions, emphasizing green chemistry principles.
  • Reactions involve β-ketoesters or β-diketones with N-amino-2-iminopyridines.

Research Findings:

  • Reactions of N-amino-2-iminopyridines with ethyl acetoacetate under O₂ and acetic acid produce pyrazolo[1,5-a]pyridines with yields up to 94%.
  • The process involves oxidative C(sp³)–C(sp²) dehydrogenative coupling, followed by dehydrative cyclization.
  • The reaction conditions are optimized by varying acid equivalents, atmosphere, and temperature, with 6 equivalents of acetic acid and O₂ atmosphere providing the highest yields.

Synthesis of Pyrazolo[1,5-a]pyrimidines via Cyclization and Substitutions

  • Multi-step pathways involve initial formation of intermediates through reactions with malonates or β-ketoesters.
  • Subsequent cyclization and functionalization steps lead to the target heterocycle.

Research Data:

  • The synthesis of substituted pyrazolopyrimidines often involves initial formation of intermediates like dihydroxy-heterocycles, chlorination, and nucleophilic substitution, as outlined in Scheme 1 of referenced studies.
  • The use of acetic acid and molecular oxygen as promoters simplifies the process, avoiding metal catalysts.

Data Tables Summarizing Preparation Conditions

Method Reagents Conditions Yield (%) Notes
Chlorination & Nucleophilic Substitution Amino-pyrazoles, diesters, POCl₃ Chlorination at room temp, nucleophilic substitution 61–94 Multi-step, high yield
CDC with β-ketoesters N-amino-2-iminopyridines, β-ketoesters Ethanol, acetic acid (6 equiv), O₂, 130°C, 18 h Up to 94 Catalyst-free, green conditions
Cyclization of intermediates Malonates, amines Heating, reflux Variable Based on substrate

Research Findings and Mechanistic Insights

  • Oxidative CDC reactions are highly efficient for constructing the core heterocycle, leveraging molecular oxygen as a sustainable oxidant.
  • Acetic acid acts as both solvent and promoter, facilitating proton transfer and stabilization of intermediates.
  • The reaction pathway involves initial formation of an imine or enamine intermediate, followed by oxidative coupling and cyclization to form the pyrazolo[1,5-a]pyrimidine core.
  • Substituent effects on the starting amines and β-dicarbonyl compounds are minimal, indicating broad substrate scope.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 7 of the pyrazolo[1,5-a]pyrimidine core demonstrates high reactivity in nucleophilic substitutions. For example:

PositionReagentConditionsProductYieldSource
7MorpholineK₂CO₃, RT, 24 hrs7-Morpholino derivative94%
5Sodium methoxidePOCl₃, then NaOMe/MeOH5-Methoxy substitution61%

Notably, selectivity at position 7 arises from the electron-withdrawing effects of adjacent nitrogen atoms, enhancing electrophilicity .

Electrophilic Halogenation and Functionalization

Halogenation facilitates further derivatization via cross-coupling:

Reaction TypeReagentConditionsPosition ModifiedOutcome
ChlorinationPOCl₃Reflux, 6 hrs5,75,7-Dichloro intermediate
BrominationN-BromosuccinimideDMF, 80°C, 3 hrs33-Bromo derivative

The 5,7-dichloro intermediate serves as a versatile precursor for sequential substitutions .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki reactions enable aryl/heteroaryl introductions:

PositionBoronic Acid/EstersCatalyst SystemProduct ClassApplication
5Arylboronic acidsPd(PPh₃)₄, K₂CO₃, DME5-Aryl derivativesKinase inhibitor synthesis
3Coumarin boronateMicrowave irradiationFluorescent hybridsSensor development

These reactions occur under mild conditions (60–80°C) with yields exceeding 85% .

Cyclization and Ring-Closing Reactions

The core participates in cyclizations to form polycyclic systems:

  • Michael Addition-Cyclization : Reacting with α-azidochalcones yields 6-amino-pyrazolo[1,5-a]pyrimidines (65–92% yields) .

  • Diels-Alder Reactions : Thermal [4+2] cycloadditions form fused tricyclic structures, useful in natural product analogs .

Methylation and Functional Group Interconversion

Selective methylation occurs at oxygen or nitrogen sites:

SiteReagentConditionsProductBiological Impact
O-MethylMethyl iodideCs₂CO₃, DMF, 60°C7-O-Methyl derivativeEnhanced metabolic stability
N-MethylCH₃I, NaHTHF, 0°C to RT1-N-Methyl analogImproved kinase selectivity

Methylation at position 7-O significantly improves oral bioavailability in preclinical models .

Stability and Degradation Pathways

The compound exhibits stability under standard conditions but degrades via:

  • Hydrolysis : Acidic/basic conditions cleave the pyrimidine ring, forming pyrazolo[1,5-a]pyrazine carboxylic acids.

  • Oxidation : Strong oxidants (e.g., KMnO₄) generate N-oxide derivatives, confirmed by LC-MS .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:
2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol has been investigated for its potential as a cyclin-dependent kinase (CDK) inhibitor, particularly targeting CDK2. This inhibition affects cell cycle regulation, leading to apoptosis in cancer cells. In vitro studies have shown significant cytotoxic effects against various cancer cell lines, indicating its promise as an anticancer agent .

Mechanism of Action:
The compound interacts with CDK2 through hydrogen bonding and hydrophobic interactions, inhibiting its activity and thereby disrupting the transition from the G1 phase to the S phase of the cell cycle .

Chemical Synthesis

Building Block for Complex Molecules:
In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can enhance biological activity or create derivatives with distinct properties .

Synthetic Routes:
The synthesis typically involves cyclization reactions between pyrazole derivatives and pyrimidine precursors under controlled conditions. Techniques such as microwave-assisted synthesis can improve yield and efficiency .

Biological Research

Fluorescent Probes:
Due to its photophysical properties, this compound is being explored as a potential fluorescent probe in biological imaging applications. Its ability to selectively bind to specific biomolecules could facilitate the study of cellular processes .

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited IC50 values in the micromolar range against breast cancer cells. The compound induced apoptosis through caspase activation pathways .

Case Study 2: Mechanistic Insights

Research focusing on the molecular interactions of this compound with CDK2 revealed that it binds competitively at the ATP-binding site, leading to a decrease in kinase activity and subsequent cell cycle arrest .

Comparison with Similar Compounds

Structural Comparison with Isomeric Pyrazolo-Pyrimidine Derivatives

The structural uniqueness of 2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol lies in its pyrazolo[1,5-a]pyrazine core, which differs from pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine isomers (Fig. 1). Key distinctions include:

Compound Ring Fusion Electron Density Distribution Biological Relevance
Pyrazolo[1,5-a]pyrazin-3-yl-pyrimidin-4-ol Pyrazine-pyrazole fusion Higher electron deficiency Kinase inhibition (e.g., TRKA, CDK2)
Pyrazolo[1,5-a]pyrimidine derivatives Pyrimidine-pyrazole fusion Moderate electron density Anticancer, anti-inflammatory
Pyrazolo[3,4-d]pyrimidine derivatives Pyrimidine-pyrazole (3,4-fused) Electron-rich regions Ulcerogenicity, anti-inflammatory
Antiproliferative and Anticancer Activity
  • Target Compound : Expected to exhibit activity against cancer cell lines (e.g., bladder, breast) based on structural analogs like 3-chloro-2-methylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-one, which showed weak cytotoxicity (IC50 > 50 µM) .
  • Pyrazolo[1,5-a]pyrimidine-3-carbonitriles: Dual CDK2/TRKA inhibitors with IC50 values < 100 nM in kinase assays, highlighting the impact of cyano and aryl substituents .
Kinase Inhibition
  • 2-(Anilinyl)-7-aryl Derivatives : Substitutions at positions 2 and 7 (e.g., morpholine, p-tolyl) enhance selectivity for TRKA and CDK2 kinases .
  • Methylsulfonylphenyl Pyrimidines : Lower kinase affinity compared to pyrazolo[1,5-a]pyrazine derivatives due to reduced electron-withdrawing effects .

Physicochemical Properties

Property Target Compound Pyrazolo[1,5-a]pyrimidine Pyrazolo[3,4-d]pyrimidine
LogP 1.19 (predicted) 0.8–1.5 1.2–2.0
Solubility (aq.) Low (due to aromatic rings) Moderate Low
PSA (Polar Surface Area) 65.2 Ų 60–70 Ų 70–80 Ų

Note: The higher PSA of pyrazolo[3,4-d]pyrimidines correlates with improved solubility but reduced membrane permeability compared to the target compound .

Key Research Findings

Electron-Deficient Cores : Pyrazolo[1,5-a]pyrazines exhibit stronger interactions with kinase ATP pockets than pyrazolo[1,5-a]pyrimidines, as shown in molecular docking studies .

Substituent Effects : Chloro and morpholine groups at position 7 enhance anticancer activity (e.g., 92% yield in 2-(benzyloxymethyl)-5-chloro-7-morpholinyl derivative ).

Synthetic Scalability : Ultrasonic irradiation and flow chemistry methods improve yields (e.g., 51–92% in optimized protocols ).

Biological Activity

2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol is a heterocyclic compound notable for its diverse biological activities, particularly in medicinal chemistry. This article presents an in-depth analysis of its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.

Structural Overview

The compound features a unique structural arrangement that includes a pyrimidine ring substituted with a pyrazolo[1,5-a]pyrazine moiety at the 3-position and a hydroxyl group at the 4-position. This configuration contributes to its significant interactions with biological targets.

Structural Features Description
Core Structure Pyrazolo[1,5-a]pyrimidine
Functional Groups Hydroxyl group at position 4
Molecular Weight 213.20 g/mol

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . The compound inhibits CDK2 activity, which is crucial for cell cycle regulation. This inhibition leads to:

  • Cell Cycle Arrest : Particularly at the G1 to S phase transition.
  • Induction of Apoptosis : Resulting in cytotoxic effects against various cancer cell lines.

Research has shown that this compound interacts with several enzymes and pathways:

  • Inhibition of Enzymes : It acts as an inhibitor for various kinases, influencing numerous signaling pathways.
  • Stability : The compound exhibits good stability under standard laboratory conditions, maintaining its biological activity over time.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

  • Cytotoxicity Against Cancer Cell Lines : It has demonstrated significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : Studies indicate that derivatives of pyrazolo compounds exhibit MIC values as low as 0.22μg/mL0.22\,\mu g/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Other Biological Activities

In addition to anticancer and antimicrobial properties, research suggests potential applications in:

  • Antiviral Activity : Some derivatives have shown efficacy against viruses such as Zika virus (ZIKV) and Dengue virus (DENV).

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Anticancer Study : A study demonstrated that treatment with this compound resulted in significant apoptosis in cancer cells (p < 0.01), indicating its potential as an anticancer agent.
  • Antimicrobial Evaluation : In vitro tests revealed that the compound effectively inhibited biofilm formation in Staphylococcus species, showcasing its potential in treating infections caused by biofilm-forming bacteria .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol and its derivatives?

  • Methodological Answer : Synthesis typically involves functionalization of the pyrazolo[1,5-a]pyrazine core. For example, 4-chloropyrazolo[1,5-a]pyrazine (2a) can be synthesized via solvent thermal methods, followed by methylation, bromination, or nitration to introduce substituents at key positions . Derivatives are often prepared by coupling reactions with pyrimidin-4-ol scaffolds. Reaction conditions (e.g., ethanol reflux, sodium acetate catalysis) and purification steps (crystallization, filtration) are critical for yield optimization .

Q. What spectroscopic techniques are used to characterize this compound and its derivatives?

  • Methodological Answer : Structural confirmation relies on 1H/13C NMR to identify proton environments and carbon frameworks, mass spectrometry for molecular weight validation, and elemental analysis to verify purity . For example, in pyrazolo[1,5-a]pyrazine derivatives, NMR signals between δ 7.5–8.5 ppm (aromatic protons) and δ 3.0–4.0 ppm (methyl/methoxy groups) are diagnostic . Computational methods (e.g., DFT calculations) may cross-validate experimental NMR shifts .

Q. What safety precautions are recommended when handling this compound?

  • Methodological Answer : While direct toxicity data for this compound is limited, related pyrazolo-pyrimidines require PPE (gloves, goggles, lab coats) and ventilation controls to mitigate inhalation risks . Waste should be segregated and disposed via certified hazardous waste protocols. Acute toxicity studies on analogous compounds highlight risks to kidneys, liver, and blood systems at high doses .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data when synthesizing novel derivatives?

  • Methodological Answer : Discrepancies between predicted and observed NMR signals often arise from unexpected regioselectivity or conformational dynamics . Strategies include:

  • Comparing experimental data with computed spectra (DFT or machine learning models) .
  • Using 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .
  • Revisiting reaction conditions (e.g., solvent polarity, temperature) to control stereochemical outcomes .

Q. What strategies enhance the anticancer activity of pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies suggest:

  • Electron-withdrawing groups (e.g., -NO2, -Br) at position 3 improve cytotoxicity by modulating electron density .
  • Hydrophilic substituents (e.g., -OH, -NH2) enhance solubility and bioavailability, critical for in vivo efficacy .
  • Heterocyclic extensions (e.g., triazoles, morpholines) increase target affinity, as seen in derivatives inhibiting breast cancer (MCF-7) cells with IC50 values <10 µM .

Q. How to design experiments evaluating the mechanism of action against cancer cell lines?

  • Methodological Answer : Key steps include:

  • In vitro screening : Use MTT assays to determine growth inhibition (IC50) against cell lines (e.g., MCF-7, HCT-116) .
  • Enzymatic profiling : Test inhibitory activity against kinases (e.g., EGFR, VEGFR) linked to tumor proliferation .
  • Apoptosis assays : Measure caspase-3 activation and mitochondrial membrane potential loss via flow cytometry .
  • Statistical rigor : Perform triplicate experiments with ANOVA (p < 0.001) to validate significance .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer : Contradictions may stem from cell line heterogeneity or assay variability . Mitigation involves:

  • Standardizing protocols (e.g., serum concentration, incubation time) .
  • Validating results with orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .
  • Reporting full datasets (e.g., dose-response curves, raw IC50 values) to enable meta-analysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol
Reactant of Route 2
2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol

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